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Compound of Interest

(R)-3-Methoxypiperidine
Compound Name:
hydrochloride

Cat. No.: B1429886

Core Compound Identity and Physicochemical
Properties

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound. The piperidine
ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting the
central nervous system (CNS).[1][2] The specific "(R)" stereoconfiguration at the C3 position,
combined with the methoxy group, makes this a valuable and specific synthon for creating
complex pharmaceutical agents where precise three-dimensional orientation is paramount for
biological activity.[3]

The hydrochloride salt form enhances the compound's stability and improves its handling
characteristics, typically presenting as a solid with better solubility in polar solvents compared
to the free base.[1]

Table 1: Physicochemical and Identification Data
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Property Value Source(s)

CAS Number 688809-95-2 [4][5]

Molecular Formula CeH14CINO [41[5]

Molecular Weight 151.64 g/mol [5]
3R)-3-methoxypiperidine

IUPAC Name (SR) _ PP [5]
hydrochloride

Appearance Solid [6]

Typical Purity >97% [5]1[6]

. Inert atmosphere, room

Storage Conditions [4]

temperature

Synthesis Strategy: The Primacy of Stereocontrol

The central challenge in synthesizing (R)-3-Methoxypiperidine is not the formation of the
piperidine ring or the attachment of the methoxy group, but the establishment of the single (R)-
enantiomer with high fidelity. The biological activity and safety profile of a final drug product
often depend critically on isolating the desired enantiomer from its mirror image.[3]

A robust and widely adopted strategy involves the asymmetric synthesis of a chiral precursor,
(R)-3-hydroxypiperidine, which is then converted to the final product. This is often achieved via
the enantioselective reduction of a protected 3-ketopiperidine derivative.
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Caption: General workflow for the enantioselective synthesis of (R)-3-Methoxypiperidine HCI.
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Self-Validating Synthetic Protocol (Representative)

This protocol outlines a common, multi-step synthesis. The success of this workflow is
validated at the analytical stage, where high enantiomeric excess (ee) confirms the fidelity of
the asymmetric reduction step.

Step 1: Asymmetric Reduction of N-Boc-3-ketopiperidine

o Rationale: The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the
piperidine nitrogen. It is stable under various reaction conditions but can be removed cleanly
under acidic conditions. The asymmetric reduction is the key stereochemistry-defining step.
Biocatalysis using a ketoreductase (KRED) enzyme is a state-of-the-art method known for
providing exceptionally high enantioselectivity.[7]

o Methodology:

o

To a buffered aqueous solution, add N-Boc-3-ketopiperidine.

o Introduce a suitable ketoreductase enzyme engineered for (R)-selectivity, along with a
cofactor regeneration system (e.g., glucose/glucose dehydrogenase or
isopropanol/KRED).

o Maintain the reaction at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitor
the conversion by HPLC or GC.

o Upon completion, perform a workup by extracting the product, (R)-N-Boc-3-
hydroxypiperidine, into an organic solvent like ethyl acetate.

o Purify the product via column chromatography.
Step 2: O-Methylation of the Chiral Alcohol

o Rationale: The Williamson ether synthesis is a classic and reliable method for forming the
methoxy group. It involves deprotonating the alcohol to form an alkoxide, which then acts as
a nucleophile.

o Methodology:
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o Dissolve the (R)-N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous aprotic solvent
such as tetrahydrofuran (THF).

o Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride
(NaH), portion-wise to form the sodium alkoxide.

o Add a methylating agent, such as methyl iodide (CHsl) or dimethyl sulfate, and allow the
reaction to warm to room temperature.

o Monitor the reaction for the disappearance of the starting material.

o Quench the reaction carefully with water and extract the product, (R)-N-Boc-3-
methoxypiperidine.

Step 3: Deprotection and Salt Formation

o Rationale: The final steps involve removing the Boc protecting group and forming the stable
hydrochloride salt.

o Methodology:
o Dissolve the protected intermediate from Step 2 in a solvent like dioxane or diethyl ether.

o Add a solution of hydrochloric acid (e.g., 4M HCI in dioxane) and stir at room temperature.
The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.

o Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove impurities,
and dry under vacuum to yield pure (R)-3-Methoxypiperidine hydrochloride.

Application in Drug Discovery

Chiral 3-substituted piperidines are cornerstone building blocks for developing drugs that
require precise interaction with biological targets like G-protein coupled receptors (GPCRS) or
enzymes. The methoxy group at the C3 position serves multiple purposes: it can act as a
hydrogen bond acceptor and its presence modifies the molecule's lipophilicity and metabolic
profile, which are critical parameters for optimizing a drug candidate's ADME (absorption,
distribution, metabolism, and excretion) properties. This building block is particularly valuable in
the synthesis of novel therapeutics for neurological and psychiatric disorders.[1][2]
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Drug Development Logic
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Caption: Logical flow from a chiral building block to a lead drug candidate.

Analytical and Quality Control Protocols

Ensuring the chemical purity and, most importantly, the enantiomeric purity of (R)-3-
Methoxypiperidine hydrochloride is non-negotiable for its use in pharmaceutical
development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for
this analysis.[8][9]
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Protocol: Chiral HPLC for Enantiomeric Purity
Determination

« Rationale: This method separates the (R)- and (S)-enantiomers, allowing for the precise
calculation of the enantiomeric excess (ee), which is a direct measure of the product's chiral
purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for
separating a wide range of chiral amines and their derivatives.[7][10]

» Methodology:

o Sample Preparation: Prepare a standard solution of the racemic (R/S)-3-
Methoxypiperidine hydrochloride to establish the retention times of both enantiomers.
Prepare a solution of the synthesized (R)-enantiomer sample at a known concentration
(e.g., 1 mg/mL) in the mobile phase.

o Chromatographic System: Utilize an HPLC system equipped with a UV detector.

o Analysis: Inject the racemic standard to confirm peak separation and identify the retention
times for the (R) and (S) enantiomers. Subsequently, inject the sample to be tested.

o Data Processing: Integrate the peak areas for both enantiomers in the sample
chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R -
Area_S)/ (Area_ R +Area_S)]x 100

Table 2: Representative Chiral HPLC Conditions
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Parameter Value Rationale
Polysaccharide-based CSP ] )
_ Proven efficacy for separating
Column (e.g., Chiralpak® IC-3, 3 um, ) o o
chiral piperidine derivatives.[7]
250 x 4.6 mm)
A standard normal-phase
) n-Hexane / Isopropanol / system; diethylamine is added
Mobile Phase ) ) )
Diethylamine (85:15:0.1, v/iv/iv)  to improve peak shape for
basic analytes.[10]
] Provides good resolution
Flow Rate 0.8 mL/min o ]
within a reasonable run time.
Ensures reproducible retention
Column Temp. 25°C )
times.
Detection at a low wavelength
Detection UV at 210 nm is necessary as the molecule
lacks a strong chromophore.
o Standard volume for analytical
Injection Vol. 10 pL

HPLC.

Expected Spectroscopic Data

¢ IH NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring
protons, a distinct singlet for the methoxy group (-OCHs) around 3.3 ppm, and signals for the
proton on the chiral center (-CH-O) at approximately 3.5-3.8 ppm. The N-H proton signal will
be broad.

e 13C NMR: The carbon spectrum will display six distinct signals, including a peak for the
methoxy carbon around 56 ppm and a peak for the C3 carbon attached to the oxygen at
approximately 75-80 ppm.

o Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would
show the molecular ion peak for the free base [M+H]* at m/z 116.1.

Safety and Handling
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(R)-3-Methoxypiperidine hydrochloride should be handled with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as
harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Store in a tightly
sealed container in a dry, well-ventilated area.

Conclusion

(R)-3-Methoxypiperidine hydrochloride is more than just a chemical intermediate; it is a
precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined
stereochemistry, which necessitates robust synthetic strategies focused on stereocontrol and
rigorous analytical methods for its validation. Understanding the principles behind its synthesis
and quality control, as outlined in this guide, empowers researchers to confidently employ this
building block in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-3-Methoxypiperidine hydrochloride CAS number
lookup]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429886#r-3-methoxypiperidine-hydrochloride-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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